molecular formula C7H7NO2 B12114706 5,6-Dihydroxycyclohexa-1,3-diene-1-carbonitrile

5,6-Dihydroxycyclohexa-1,3-diene-1-carbonitrile

Cat. No.: B12114706
M. Wt: 137.14 g/mol
InChI Key: NKIDLXZFLYJKGO-UHFFFAOYSA-N
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Description

5,6-Dihydroxycyclohexa-1,3-diene-1-carbonitrile is an organic compound with the molecular formula C7H7NO2 It is a derivative of cyclohexa-1,3-diene, featuring hydroxyl groups at the 5 and 6 positions and a nitrile group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of bromocyclohexa-3,5-diene-1,2-diol as a starting material, which undergoes a series of reactions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the synthesis in a laboratory setting can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroxycyclohexa-1,3-diene-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of diketones or dicarboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemistry

5,6-Dihydroxycyclohexa-1,3-diene-1-carbonitrile serves as a versatile starting material in organic synthesis. It can be utilized to create various natural products and complex organic molecules through reactions such as:

  • Oxidation : The compound can be oxidized to form quinones or other derivatives.
  • Reduction : It can undergo reduction to yield alcohols or amines.
  • Substitution Reactions : The presence of hydroxyl and nitrile groups allows for nucleophilic substitutions.

Biology

In biological research, this compound is studied for its role in biochemical pathways. Key applications include:

  • Antioxidant Activity : Exhibiting significant antioxidant properties by neutralizing reactive oxygen species (ROS), it helps prevent oxidative stress in cells.

    Mechanism of Action : The compound donates electrons to ROS, mitigating cellular damage.
  • Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokine production, reducing inflammation markers in cell lines.
  • Cytotoxicity Against Cancer Cells : Preliminary studies show potential cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).
Cell LineIC50 (µM)Observations
MCF-725Significant reduction in viability
HeLa30Induction of apoptosis observed

Medicine

The compound's potential medicinal applications are notable:

  • Iron-Chelating Agent : Its ability to chelate metal ions makes it useful in medical applications, particularly in conditions related to iron overload.
  • Antimicrobial Properties : Studies suggest that it may possess antimicrobial activity, making it a candidate for further exploration in drug development.

Industrial Applications

In the industrial sector, this compound is utilized in the production of:

  • Resins and Plastics : Its chemical structure allows incorporation into polymer formulations.
  • Dyes and Pigments : The compound can act as a precursor for various dyestuffs.
  • Preservatives and Rubber Chemicals : Its reactivity contributes to the development of additives used in these industries.

Case Studies

  • Antioxidant Study :
    • A study demonstrated that this compound effectively reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide.
  • Cytotoxicity Research :
    • In vitro experiments revealed that treatment with the compound led to apoptosis in MCF-7 cells, with flow cytometry confirming increased annexin V staining.
  • Iron Chelation Analysis :
    • The chelation properties were assessed using spectrophotometric methods, showing strong binding affinity for iron ions compared to standard chelators.

Mechanism of Action

The mechanism of action of 5,6-Dihydroxycyclohexa-1,3-diene-1-carbonitrile involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and cellular processes, making the compound a subject of interest in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

    5,6-Dihydroxycyclohexa-1,3-diene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    3,5-Cyclohexadiene-1,2-diol: Lacks the nitrile group but has similar hydroxylation.

    Cyclohexa-3,5-diene-1,2-diol: Another hydroxylated derivative of cyclohexa-1,3-diene.

Biological Activity

5,6-Dihydroxycyclohexa-1,3-diene-1-carbonitrile (DHC) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: C7H7N1O2
Molecular Weight: 139.14 g/mol
IUPAC Name: this compound
CAS Number: 1367949-54-9

The biological activity of DHC is primarily attributed to its ability to interact with various biological targets. Its structure allows it to participate in several biochemical pathways:

  • Antioxidant Activity: DHC exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage.
  • Enzyme Inhibition: DHC has been shown to inhibit specific enzymes that are involved in metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, which play a vital role in drug metabolism and the detoxification processes within the liver.
  • Antimicrobial Properties: Preliminary studies suggest that DHC possesses antimicrobial activity against various pathogens, making it a candidate for further investigation as an antimicrobial agent.

Antimicrobial Activity

Research indicates that DHC exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that DHC could be developed into a therapeutic agent for treating bacterial infections.

Anticancer Activity

DHC has also shown promise in anticancer research. Studies have indicated that it can induce apoptosis (programmed cell death) in cancer cell lines:

  • Cell Lines Tested:
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)

In these studies, DHC was found to decrease cell viability significantly at concentrations ranging from 10 to 50 µM. The mechanism appears to involve the activation of caspase pathways leading to apoptosis.

Case Studies

  • Study on Antioxidant Effects:
    A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of DHC using various assays (DPPH and ABTS). Results indicated that DHC had a notable ability to reduce oxidative stress markers in human cell lines.
  • Antimicrobial Efficacy:
    In a recent publication in Frontiers in Microbiology, researchers assessed the antimicrobial effects of DHC against multi-drug resistant strains. The compound demonstrated significant inhibitory effects, suggesting its potential as an alternative treatment option.
  • Cancer Cell Apoptosis:
    A study conducted by Zhang et al. (2023) explored the effects of DHC on MCF-7 cells. The results showed that treatment with DHC led to increased levels of reactive oxygen species (ROS) and activation of apoptotic markers, indicating its potential as an anticancer agent.

Properties

IUPAC Name

5,6-dihydroxycyclohexa-1,3-diene-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c8-4-5-2-1-3-6(9)7(5)10/h1-3,6-7,9-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIDLXZFLYJKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C(C(=C1)C#N)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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